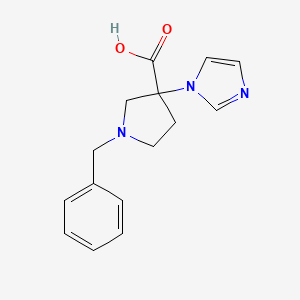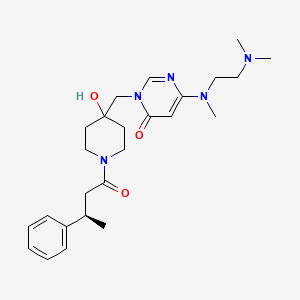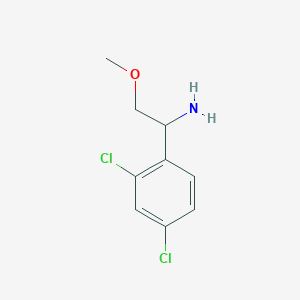
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride is a chiral amine compound featuring a cyclopropane ring substituted with a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The starting material, 3-fluorophenylacetonitrile, undergoes cyclopropanation using a suitable reagent such as diazomethane or a similar carbene precursor.
Reduction: The resulting cyclopropane nitrile is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The desired enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can undergo further reduction to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances binding affinity and selectivity, while the cyclopropane ring provides structural rigidity, influencing the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound, differing in its stereochemistry.
2-(3-Fluorophenyl)cyclopropan-1-amine: The non-salt form of the compound.
2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride: A similar compound with the fluorine atom in a different position on the phenyl ring.
Uniqueness: (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry, which can significantly impact its biological activity and pharmacological properties compared to its enantiomer and other positional isomers.
Propiedades
Fórmula molecular |
C9H11ClFN |
|---|---|
Peso molecular |
187.64 g/mol |
Nombre IUPAC |
(1S,2R)-2-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1 |
Clave InChI |
HZAULGOGPQNNCA-RJUBDTSPSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1N)C2=CC(=CC=C2)F.Cl |
SMILES canónico |
C1C(C1N)C2=CC(=CC=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


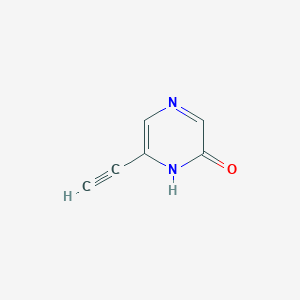
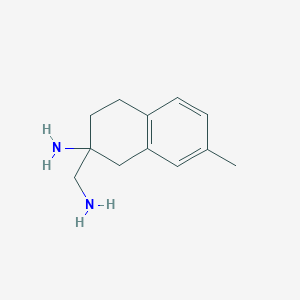
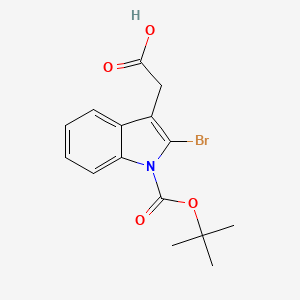
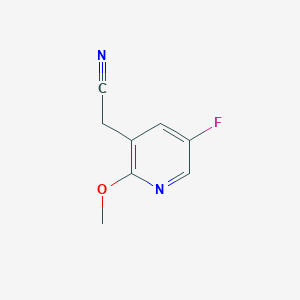
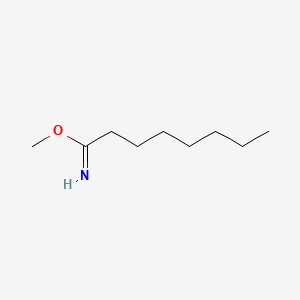

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
